REACTION_CXSMILES
|
P(O[CH2:10][C:11]#[N:12])(OCC)(OCC)=O.CC(C)([O-])C.[K+].[C:19]([O:23][C:24]([N:26]1[CH2:29][C:28](=O)[CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20]>O1CCCC1.O.[Cl-].[Na+]>[C:11]([CH:10]=[C:28]1[CH2:29][N:26]([C:24]([O:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:25])[CH2:27]1)#[N:12] |f:1.2,6.7|
|
Name
|
|
Quantity
|
745 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC#N
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Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3.85 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-14 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermowell, an addition funnel
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below −5° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −5 to −10° C. over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (EtOAc, 2×9 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (6 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane (CH2Cl2, 4 L)
|
Type
|
CUSTOM
|
Details
|
before being absorbed onto silica gel (SiO2, 1.5 Kg)
|
Type
|
CUSTOM
|
Details
|
The crude product, which was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (SiO2, 3.5 Kg, 0-25% EtOAc/hexanes gradient elution)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 414.7 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |